molecular formula C6H6ClFN2O B1586001 4-Chloro-2-ethoxy-5-fluoropyrimidine CAS No. 56076-20-1

4-Chloro-2-ethoxy-5-fluoropyrimidine

Cat. No. B1586001
CAS RN: 56076-20-1
M. Wt: 176.57 g/mol
InChI Key: BUVSCQCSEWBHDI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-5-fluoropyrimidine is an organic compound with the molecular formula C6H6ClFN2O . It has a molecular weight of 176.58 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a chlorine atom attached at the 4th position, a fluorine atom at the 5th position, and an ethoxy group (-OCH2CH3) at the 2nd position .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Facile Synthesis of Novel Compounds

4-Chloro-2-ethoxy-5-fluoropyrimidine serves as a key intermediate in the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines. These compounds are explored for their potential as kinase inhibitors, indicating a significant role in anticancer drug development. The synthetic strategy involves regioselective substitution and the introduction of various functional groups, demonstrating the compound's versatility in medicinal chemistry applications (Wada et al., 2012).

Pharmacokinetics and Drug Metabolism

Research into the pharmacokinetics and metabolism of fluoropyrimidine drugs, including derivatives of this compound, is critical for understanding their clinical utility and toxicity profiles. Studies focus on the enzymatic pathways involved in drug activation and degradation, providing insights into optimizing therapeutic efficacy and minimizing adverse effects. This research area highlights the importance of understanding drug metabolism for the safe and effective use of fluoropyrimidine-based chemotherapeutics (Myers et al., 1976).

Antitumor Activity and Mechanism of Action

Compounds synthesized from this compound are evaluated for their antitumor activity, with studies focusing on mechanisms of action such as thymidylate synthase inhibition. This research elucidates how these compounds exert their anticancer effects, contributing to the development of more effective and targeted therapies. Understanding the molecular basis of antitumor activity facilitates the design of drugs with improved efficacy and reduced toxicity (Shirasaka et al., 1996).

Development of Oral Fluoropyrimidine Derivatives

This compound's derivatives, such as S-1, represent advances in the formulation of oral fluoropyrimidines aimed at improving antitumor activity while reducing toxicity. These developments are crucial for enhancing patient convenience and compliance, offering a better quality of life for those undergoing cancer treatment. The combination of this compound derivatives with other chemotherapeutic agents is explored to maximize therapeutic outcomes (Saif, Syrigos, & Katirtzoglou, 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-ethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSCQCSEWBHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376613
Record name 4-chloro-2-ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56076-20-1
Record name 4-chloro-2-ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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